molecular formula C18H24N4O B562514 Granisetron-d3 CAS No. 1224925-64-7

Granisetron-d3

Cat. No.: B562514
CAS No.: 1224925-64-7
M. Wt: 315.435
InChI Key: MFWNKCLOYSRHCJ-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Granisetron-d3 is a deuterated form of granisetron, a potent and selective antagonist of the serotonin 5-HT3 receptor. This compound is primarily used in scientific research as a stable isotope-labeled internal standard for the quantification of granisetron in various biological matrices. Granisetron itself is widely used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery .

Chemical Reactions Analysis

Granisetron-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically degradation products that can be analyzed using techniques such as high-performance liquid chromatography (HPLC) .

Mechanism of Action

Granisetron-d3, like granisetron, exerts its effects by selectively antagonizing the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel that mediates fast synaptic transmission in the central and peripheral nervous systems. By binding to the 5-HT3 receptor with high affinity, this compound blocks the influx of sodium and calcium ions that occurs upon serotonin binding, thereby inhibiting the vomiting reflex .

Properties

IUPAC Name

1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWNKCLOYSRHCJ-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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